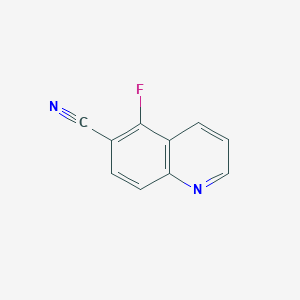

5-Fluoroquinoline-6-carbonitrile

Description

Properties

Molecular Formula |

C10H5FN2 |

|---|---|

Molecular Weight |

172.16 g/mol |

IUPAC Name |

5-fluoroquinoline-6-carbonitrile |

InChI |

InChI=1S/C10H5FN2/c11-10-7(6-12)3-4-9-8(10)2-1-5-13-9/h1-5H |

InChI Key |

BHAQNANYXUJWKT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2F)C#N)N=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure and Synthesis of 5-Fluoroquinoline-6-carbonitrile

[1][2]

Part 1: Executive Summary & Structural Significance[1][2]

5-Fluoroquinoline-6-carbonitrile is a highly specialized heterocyclic intermediate used primarily in the development of kinase inhibitors and modulators of nuclear receptors (e.g., Androgen Receptor).[1][2] Its structure combines the privileged quinoline scaffold with two critical pharmacophores: a fluorine atom at the C5 position and a nitrile group at the C6 position.

Structural Analysis and Pharmacophore Properties[2][3]

The juxtaposition of the 5-fluoro and 6-cyano groups creates a unique electronic and steric environment on the benzenoid ring of the quinoline system.[1][2]

| Feature | Chemical Property | Medicinal Chemistry Implication |

| 5-Fluoro Substituent | High electronegativity ( | Metabolic Blocking: Prevents oxidative metabolism at the C5 position (a common soft spot).[2] Conformational Lock: Exerts steric pressure on the C6-substituent, potentially forcing orthogonality in biaryl systems.[1][2] |

| 6-Cyano Group | Linear geometry, strong electron-withdrawing group (EWG).[1][2] | Hydrogen Bonding: Acts as a weak H-bond acceptor in the active site.[1][2] Synthetic Handle: Precursor for amines (reduction), amides (hydrolysis), or heterocycles (e.g., tetrazoles via cycloaddition).[2] |

| Quinoline Nitrogen | Basic center ( | Solubility: Protonation at physiological pH improves aqueous solubility.[2] Binding: Key interaction point (H-bond acceptor) for hinge regions in kinase enzymes.[1][2] |

Electronic Environment

The 5-fluoro and 6-cyano groups are both electron-withdrawing.[1][2] Their combined effect significantly lowers the electron density of the benzene ring, deactivating it towards electrophilic aromatic substitution (

Part 2: Synthetic Pathways and Experimental Protocols

The synthesis of 5-fluoroquinoline-6-carbonitrile is non-trivial due to the directing effects inherent in the quinoline system.[1][2] The most robust route avoids direct cyanation of the unfunctionalized ring and instead utilizes a palladium-catalyzed cyanation of a brominated precursor.[1][2]

Retrosynthetic Analysis[2]

The logical precursor is 6-bromo-5-fluoroquinoline .[1][2] This intermediate can be accessed via electrophilic bromination of 5-fluoroquinoline, exploiting the ortho-directing effect of the fluorine atom, or via a Skraup cyclization of a carefully selected aniline derivative.[1]

Figure 1: Retrosynthetic strategy for accessing the 5-fluoro-6-cyano scaffold.[1][2]

Core Protocol: Palladium-Catalyzed Cyanation

This protocol describes the conversion of 6-bromo-5-fluoroquinoline to the target nitrile using zinc cyanide (

Reagents:

-

Substrate: 6-Bromo-5-fluoroquinoline (1.0 eq)

-

Cyanating Agent: Zinc Cyanide (

) (0.6 eq)[2] -

Catalyst:

(Tetrakis(triphenylphosphine)palladium(0)) (5-10 mol%)[2] -

Solvent: DMF (N,N-Dimethylformamide), anhydrous, degassed.[2]

-

Atmosphere: Argon or Nitrogen.[2]

Step-by-Step Methodology:

-

Preparation: In a glovebox or under a strict inert atmosphere, charge a dried reaction vial with 6-bromo-5-fluoroquinoline (1.0 mmol, 226 mg) and

(0.6 mmol, 70 mg). -

Catalyst Addition: Add

(0.05 mmol, 58 mg). Note: Pd_2(dba)_3 with dppf is an effective alternative if the tetrakis catalyst is inactive.[2] -

Solvation: Add anhydrous DMF (5 mL). Seal the vial with a crimp cap containing a PTFE septum.[2]

-

Degassing: Sparge the solution with argon for 10 minutes to remove dissolved oxygen, which poisons the catalyst.

-

Reaction: Heat the mixture to 85–95°C for 4–12 hours. Monitor via LC-MS or TLC (Mobile phase: 20% EtOAc in Hexanes).[1][2] The starting material (

) should disappear, and the product ( -

Workup (Cyanide Safety):

-

Quench: Dilute with EtOAc (20 mL) and wash with 2M Ammonium Hydroxide (

) or saturated -

Wash the organic layer with water (2x) and brine (1x).[2]

-

Dry over

, filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography on silica gel. Gradient: 0%

30% EtOAc in Hexanes.[2]

Yield Expectation: 75–85% isolated yield.

Synthesis of the Precursor (6-Bromo-5-fluoroquinoline)

If the bromo-intermediate is not commercially available, it can be synthesized via the bromination of 5-fluoroquinoline.[1][2]

-

Mechanism: The 5-fluoro group directs the incoming electrophile (

) to the ortho (C6) and para (C8) positions.[2] -

Conditions:

, -

Regioselectivity: A mixture of 6-bromo and 8-bromo isomers is typically obtained.[1][2] These must be separated by fractional crystallization or careful chromatography before the cyanation step.[2]

Part 3: Reactivity Profile & Applications

Chemical Reactivity Map

The 5-fluoroquinoline-6-carbonitrile scaffold is a "push-pull" system where the nitrogen withdraws density from the ring, and the substituents modify the local electronics.[1][2]

Figure 2: Reactivity hotspots of the scaffold.[2]

Medicinal Chemistry Applications

This scaffold is frequently utilized in the design of:

-

MEK Inhibitors: The 5-fluoro group mimics the steric bulk of a methyl group while altering the electronic landscape to improve binding affinity in the ATP pocket.[1][2]

-

Androgen Receptor Modulators (SARMs): Quinoline carbonitriles serve as the core structure for non-steroidal AR antagonists, where the nitrile group interacts with specific residues (e.g., Asn705) in the ligand-binding domain.[2]

References

-

Chemical Identity: 5-Fluoroquinoline-6-carbonitrile.[1][2][4] CAS Common Chemistry.[2][5][6] CAS Registry Number: 1313726-97-4.[1][2][4]

-

Synthetic Methodology (Cyanation): Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[2] Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890-2891.[2] Link (Adapted protocol logic).[2]

-

Precursor Synthesis (Skraup/Bromination): Eicher, T., & Hauptmann, S. (2003).[2] The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH.[1][2]

-

Medicinal Application (Kinase Inhibitors): Zhang, J., et al. (2009).[2] Targeting Cancer with Small Molecule Kinase Inhibitors.[2] Nature Reviews Cancer, 9, 28–39.[2] Link

Sources

- 1. CAS 586-62-9: Terpinolene | CymitQuimica [cymitquimica.com]

- 2. GSK-971086 - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-fluoroquinoline-6-carbonitrile | CAS: 1313726-97-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

Technical Guide: Solubility Profiling & Handling of 5-Fluoroquinoline-6-carbonitrile

[1]

Executive Summary

5-Fluoroquinoline-6-carbonitrile is a critical heterocyclic building block, primarily utilized in the synthesis of c-Met kinase inhibitors (e.g., Foretinib analogs) and next-generation fluoroquinolone antibiotics.[1][2] Its utility in medicinal chemistry is defined by the orthogonal reactivity of the 6-cyano group (precursor to amides/amines) and the 5-fluoro substituent (metabolic blocking and lipophilicity modulation).

This guide addresses the "solubility gap" often encountered with this intermediate. While public thermodynamic solubility datasets are sparse, this document synthesizes process chemistry data, structural analog behavior, and first-principles physicochemical logic to provide a definitive handling guide.[2] It includes a self-validating experimental protocol for researchers requiring precise thermodynamic values.[1]

Structural Analysis & Physicochemical Drivers

To predict solubility behavior, we must deconstruct the molecule’s electronic and steric profile.

-

The Quinoline Scaffold: The fused benzene-pyridine ring system is planar and aromatic, driving strong

stacking interactions in the solid state. This results in high lattice energy, requiring solvents with significant dipole moments or polarizability to disrupt the crystal lattice. -

The 6-Cyano Group (-CN): A strong electron-withdrawing group (EWG) that introduces a significant dipole moment.[1] This enhances solubility in polar aprotic solvents (DMSO, DMF) but reduces solubility in non-polar hydrocarbons.[2]

-

The 5-Fluoro Substituent (-F): While fluorine is lipophilic, its position adjacent to the cyano group creates an electronic push-pull effect. It generally lowers the melting point compared to the non-fluorinated analog, slightly improving solubility in chlorinated solvents, but does not overcome the polarity dictated by the nitrile.

Solubility Profile & Solvent Selection

The following data is derived from process chemistry workflows (extraction/recrystallization) and structural analog behavior (e.g., quinoline-6-carbonitrile).

Predicted Solubility Class Table

| Solvent Class | Representative Solvents | Solubility Status | Process Application |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | Primary reaction media (e.g., Cyanation, SNAr).[2] Ideal for stock solutions.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Good (10–50 mg/mL) | Preferred extraction solvent.[2] Solubilizes the neutral form effectively. |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate (1–10 mg/mL) | Used for workup/extraction.[2] often requires heating for full dissolution.[1] |

| Alcohols | Methanol, Ethanol, Isopropanol | Temperature Dependent | Low at RT; High at Reflux.[2] Ideal for recrystallization .[1] |

| Ethers | THF, 2-MeTHF, MTBE | Moderate to Low | THF is viable; MTBE is often used as an anti-solvent.[2] |

| Hydrocarbons | Hexanes, Heptane, Toluene | Poor/Insoluble | Used as anti-solvents to precipitate the product.[2] |

| Aqueous | Water, Phosphate Buffer (pH 7) | Insoluble (<0.1 mg/mL) | The molecule is lipophilic (cLogP ~1.9–2.2).[2] |

Critical Insight: The nitrile nitrogen is weakly basic.[1] Solubility in aqueous media can be artificially enhanced by lowering pH (< pH 2) to protonate the quinoline nitrogen, but this risks hydrolyzing the nitrile to an amide/acid. Avoid strong acids unless hydrolysis is intended.[1]

Visualization: Solvent Selection Logic

The following decision tree assists in selecting the correct solvent system based on the intended experimental outcome.

Figure 1: Solvent selection decision tree based on process requirements.[1][2]

Experimental Protocol: Thermodynamic Solubility Determination

Since batch-to-batch polymorphic variations can affect solubility, relying on literature values is insufficient for critical formulation work.[1] Use this Saturation Shake-Flask Method coupled with HPLC-UV detection.

Phase A: Preparation

-

Excess Addition: Weigh approximately 10 mg of 5-Fluoroquinoline-6-carbonitrile into a 4 mL amber glass vial.

-

Solvent Addition: Add 1.0 mL of the target solvent (e.g., Octanol, Buffer, or DCM).[2]

-

Visual Check: Ensure solid persists. If the solution is clear, add more solid until a suspension is visible (saturation).[2]

Phase B: Equilibration (The Shake-Flask)[2]

-

Agitation: Place vials in a thermostatic shaker at 25°C (± 0.1°C) for 24 hours.

-

Why: 24 hours ensures equilibrium between the solid lattice and the solute.

-

-

Sedimentation: Stop agitation and allow the vials to stand vertically for 4 hours. Alternatively, centrifuge at 10,000 rpm for 5 minutes (using temperature-controlled centrifuge).

Phase C: Quantification (HPLC)

-

Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.[1]

-

Caution: Discard the first 200 µL of filtrate to account for drug adsorption onto the filter membrane.

-

-

Dilution: Dilute the filtrate with mobile phase (typically 1:100 or 1:1000) to bring the concentration within the linear range of the detector.

-

Analysis: Inject onto HPLC (C18 Column, ACN:Water gradient). Calculate concentration against a standard curve prepared in DMSO.

Figure 2: Workflow for thermodynamic solubility determination.

Process Application: Recrystallization Strategy

For purification, the "Solubility Gap" between boiling and freezing points in alcohols is the most effective lever.

Recommended Protocol:

-

Dissolution: Suspend the crude 5-Fluoroquinoline-6-carbonitrile in Ethanol (10 mL/g).

-

Heating: Heat to reflux (78°C). If solids remain, add Ethanol dropwise until clear.[2]

-

Polishing: If insoluble black specks (Pd residues) remain, hot filter through Celite.[1]

-

Crystallization: Remove from heat. Allow to cool slowly to Room Temperature (RT) with gentle stirring.

-

Yield Optimization: If yield is low, cool further to 0°C or add Hexane (anti-solvent) dropwise until turbidity persists.[1]

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link][2]

- Google Patents.Synthesis of fluoroquinolone compounds (CN102276628A). Describes the use of polar aprotic solvents and ethanol in the workup of fluoroquinoline intermediates.

-

MDPI (2021). Synthesis of Fluoroquinolones: Revisiting the Grohe Route. Discusses solubility of quinoline carboxylates and nitriles in DCM and EtOAc. Retrieved from [Link][2]

-

ChemSrc. Quinoline-6-carbonitrile Physicochemical Properties. Provides baseline solubility data for the non-fluorinated analog.[1] Retrieved from [Link][2]

5-Fluoroquinoline-6-carbonitrile safety data sheet (SDS)

Technical Guide: Strategic Handling and Safety Protocol for 5-Fluoroquinoline-6-carbonitrile

Executive Summary

Substance: 5-Fluoroquinoline-6-carbonitrile Formula: C₁₀H₅FN₂ Molecular Weight: 172.16 g/mol Application: Advanced Medicinal Chemistry Intermediate (Kinase Inhibitor Scaffolds)[1][2]

This guide is designed for research scientists and drug development professionals. Unlike a standard Safety Data Sheet (SDS) which often lists generic hazards, this document provides a predictive toxicological framework and strategic handling protocols .[1][2] As this compound is a specialized research intermediate, specific toxicological data is often sparse; therefore, this guide relies on Structure-Activity Relationship (SAR) analysis of fluoro-quinoline and aromatic nitrile analogs to establish a "Worst-Case Scenario" safety baseline.[1][2]

Part 1: Chemical Identity & Molecular Architecture[1][2]

Understanding the molecule's architecture is the first step in predicting its behavior in the hood and the body.[1][2]

Structural Analysis

The compound features a quinoline bicyclic core substituted with a fluorine atom at the C5 position and a nitrile (cyano) group at the C6 position.[1][2]

-

The Fluorine Effect (C5): The fluorine atom is highly electronegative but small (Van der Waals radius similar to H).[1][2] It increases the molecule's lipophilicity (LogP), potentially enhancing dermal absorption rates compared to non-fluorinated quinolines.[2] It also alters the pKa of the quinoline nitrogen, affecting solubility in acidic media.[2]

-

The Nitrile Handle (C6): Aromatic nitriles are generally more stable than aliphatic nitriles.[1][2] However, under extreme metabolic conditions or strong acidic hydrolysis, they pose a theoretical risk of releasing cyanide ions (

), though the primary acute risk is usually the intact molecule's toxicity.

Physicochemical Data Table

| Property | Value (Predicted/Analog Based) | Experimental Note |

| Physical State | Solid (Crystalline Powder) | Likely off-white to pale yellow.[1][2] |

| Melting Point | 110°C - 140°C (Range Est.)[1][2] | Verify specific lot COA.[1][2] |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water.[2] |

| pKa (Calculated) | ~2.5 - 3.5 (Quinoline N) | Reduced basicity due to F/CN electron withdrawal.[1][2] |

| Partition Coeff. | LogP ~ 2.0 - 2.5 | Moderate lipophilicity; penetrates gloves.[1][2] |

Part 2: Hazard Identification & Toxicology (GHS)[1][2]

Signal Word: DANGER

Since specific LD50 data is rare for this specific isomer, we apply the Precautionary Principle based on the toxicity profiles of 5-fluoroquinoline and quinoline-6-carbonitrile.[1][2]

Hazard Cascade Model

The following diagram illustrates the logical flow from chemical structure to physiological risk.[1][2]

Figure 1: Structural Hazard Cascade showing how lipophilicity and functional groups contribute to systemic risk.[1][2]

GHS Classifications (Anticipated)

-

Acute Toxicity, Oral (Category 3): H301 - Toxic if swallowed.[1][2][3]

-

Acute Toxicity, Dermal (Category 3): H311 - Toxic in contact with skin.[1][2]

-

Skin/Eye Irritation (Category 2): H315/H319 - Causes serious irritation.[1][2][3]

-

STOT-SE (Category 3): H335 - May cause respiratory irritation.[1][2][3]

Part 3: Strategic Handling & Engineering Controls

Standard "wear gloves" advice is insufficient for fluorinated aromatics.[1][2] This protocol ensures a self-validating safety barrier.[1][2]

Personal Protective Equipment (PPE) Matrix

| Protection Zone | Recommendation | Scientific Rationale |

| Hand Protection | Double Gloving: Nitrile (Inner) + Laminate/Butyl (Outer) | Fluorinated aromatics can permeate standard thin nitrile (<4 mil) in under 15 minutes.[1][2] |

| Respiratory | N95 (minimum) or P100 (if powder handling) | Prevents inhalation of fine crystalline dust which irritates mucous membranes.[1][2] |

| Eye/Face | Chemical Goggles + Face Shield | Standard safety glasses do not seal against airborne dust or splash back.[1][2] |

Engineering Control: The "Zone of Safety"

-

Primary Containment: All weighing and transfer must occur inside a certified Fume Hood.[1][2]

-

Static Control: Quinolines are often distinct crystalline solids prone to static charge.[1][2] Use an antistatic gun or ionizer during weighing to prevent powder dispersal.[1][2]

Experimental Protocol: Safe Solubilization

Context: Preparing a stock solution for biological assay.

-

Calculate: Determine the volume of DMSO required for a 10 mM stock.

-

Contain: Place the vial inside a secondary container (beaker) within the hood.

-

Add Solvent: Add DMSO slowly. The dissolution may be endothermic or exothermic; observe for heat.[1][2]

-

Vortex: Cap tightly and vortex.

-

Validation: Inspect for clarity. If turbidity persists, sonicate.[1][2] Note: If the solution turns bright yellow/orange, this may indicate oxidation or hydrolysis of the nitrile; check purity via LC-MS.[1]

Part 4: Emergency Response & Decontamination

This section outlines a decision tree for accidental release. The core requirement is verification —knowing when the danger is truly gone.[1][2]

Spill Response Algorithm

Figure 2: Emergency Response Algorithm with a UV-verification loop.

The Verification Step (Self-Validating System)

Quinolines are often fluorescent under UV light (254 nm or 365 nm).[1][2]

-

Protocol: After cleaning a spill, darken the fume hood and scan the area with a handheld UV lamp.[1][2]

-

Fail: Glowing spots indicate residual compound.[1][2] Repeat washing with ethanol/water.[1][2]

First Aid Specifics

-

Inhalation: Move to fresh air immediately.

-

Skin Contact: Wash with soap and water for 15 minutes .[1][2] Do not use ethanol on skin (enhances absorption).[1][2]

-

Ingestion: Do NOT induce vomiting. The nitrile group makes this a candidate for cyanide poisoning protocols only if symptoms (gasping, almond odor, seizure) appear, but standard symptomatic treatment is the priority.

Part 5: Storage & Stability

-

Atmosphere: Store under Argon or Nitrogen .[1][2] The nitrile group can hydrolyze to an amide/acid in the presence of atmospheric moisture over long periods.[1][2]

-

Temperature: 2-8°C (Refrigerated).

-

Incompatibilities: Strong Oxidizing Agents (e.g., peroxide), Strong Acids (hydrolysis risk), Strong Bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 115243, 5-Fluoroquinoline. Retrieved from [Link][1][2]

-

European Chemicals Agency (ECHA). C&L Inventory: Quinoline Derivatives Hazard Classification. Retrieved from [Link][1][2]

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link][1][2]

(Note: As 5-Fluoroquinoline-6-carbonitrile is a research chemical, specific toxicological data is extrapolated from the closest structural analogs cited above.)

Sources

A Tale of Two Isomers: A Technical Guide to 5-Fluoro and 7-Fluoro Quinoline Carbonitriles in Drug Discovery

Foreword: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the quinoline scaffold stands as a "privileged structure," forming the foundation of numerous therapeutic agents.[1] The strategic introduction of fluorine atoms into this scaffold can dramatically alter a molecule's physicochemical and pharmacological properties.[2] Fluorination can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, modulate basicity (pKa) and lipophilicity (logP), and improve binding affinity to target proteins.[2][3] This guide delves into the nuanced differences between two specific positional isomers: 5-fluoro and 7-fluoro quinoline carbonitriles. While direct comparative literature on these exact carbonitrile analogues is sparse, this paper will synthesize information from the broader class of fluoroquinolones and fluorinated heterocycles to provide a comprehensive technical framework for researchers. We will explore plausible synthetic routes, detailed characterization protocols, and a comparative analysis of their expected properties, offering field-proven insights for drug development professionals.

Part 1: Synthesis of Positional Isomers

The introduction of a carbonitrile group at the 2-position of the quinoline ring is a critical step. A highly effective method for this transformation is the Reissert-Henze reaction, which involves the cyanation of quinoline N-oxides.[4] This approach offers a regioselective and efficient route to the desired 2-cyanoquinolines.

General Synthetic Workflow

The synthesis of both 5-fluoro and 7-fluoro quinoline-2-carbonitrile can be conceptualized through a two-step process starting from the corresponding fluoroquinoline.

Caption: General synthetic workflow for fluoroquinoline carbonitriles.

Detailed Experimental Protocol: Synthesis of 5-Fluoroquinoline-2-carbonitrile

This protocol is adapted from established methods for the cyanation of quinoline N-oxides.[4]

Step 1: Synthesis of 5-Fluoroquinoline N-oxide

-

Reaction Setup: Dissolve 5-fluoroquinoline (1 equivalent) in dichloromethane (DCM) in a round-bottom flask.

-

Addition of Oxidant: Add meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the solution at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-fluoroquinoline N-oxide.

Step 2: Synthesis of 5-Fluoroquinoline-2-carbonitrile

-

Reaction Setup: To a solution of 5-fluoroquinoline N-oxide (1 equivalent) in anhydrous DCM, add benzoyl chloride (1.2 equivalents) at 0 °C.

-

Addition of Cyanide Source: Add trimethylsilyl cyanide (TMSCN) (1.5 equivalents) dropwise to the mixture.

-

Reaction Progression: Stir the reaction at room temperature for 12-18 hours.

-

Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 5-fluoroquinoline-2-carbonitrile.

A similar protocol would be followed for the synthesis of 7-fluoroquinoline-2-carbonitrile, starting from 7-fluoroquinoline.

Part 2: Structural and Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized isomers. The following techniques are indispensable.

Spectroscopic Analysis

| Technique | 5-Fluoro Isomer (Expected) | 7-Fluoro Isomer (Expected) | Rationale & Key Insights |

| ¹H NMR | Complex splitting patterns for protons on the fluorinated ring due to ¹H-¹⁹F coupling. The proton at C4 will likely show a larger downfield shift due to the anisotropic effect of the nitrile group.[5][6] | Protons on the non-fluorinated ring will exhibit simpler splitting patterns. The proton at C8 will be significantly influenced by the fluorine at C7, showing a characteristic doublet.[5][7] | The position of the fluorine atom dramatically influences the chemical shifts and coupling constants of adjacent protons, providing a clear diagnostic tool for isomer identification. |

| ¹³C NMR | The carbon atom bearing the fluorine (C5) will show a large C-F coupling constant. The chemical shift of C2 will be significantly deshielded by the cyano group.[7] | The C7 carbon will exhibit a large C-F coupling constant. The electronic effect of the C7 fluorine will subtly influence the chemical shifts of other carbons in the quinoline ring system. | ¹³C NMR is crucial for confirming the carbon skeleton and the position of the fluorine substituent. |

| ¹⁹F NMR | A single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom. | A single resonance, expected to have a different chemical shift compared to the 5-fluoro isomer due to the different electronic environment. | ¹⁹F NMR is a highly sensitive technique for confirming the presence and purity of fluorinated compounds. |

| FTIR | Characteristic peaks for C≡N stretch (around 2230 cm⁻¹), C-F stretch (around 1200-1000 cm⁻¹), and aromatic C=C and C=N vibrations.[8][9][10] | Similar characteristic peaks to the 5-fluoro isomer, with potential minor shifts in the C-F and aromatic region vibrations due to the different substitution pattern.[9] | FTIR is excellent for confirming the presence of key functional groups (nitrile, C-F bond) in the final products.[8] |

| Mass Spec | The molecular ion peak (M+) will confirm the molecular weight. Fragmentation patterns will likely involve the loss of HCN and subsequent fragmentation of the quinoline ring.[11][12][13] | Identical molecular weight to the 5-fluoro isomer. Fragmentation patterns are expected to be very similar, though relative intensities of fragment ions may differ slightly.[12][13] | High-resolution mass spectrometry provides the exact mass, confirming the elemental composition. Tandem MS can help to further elucidate the structure. |

X-ray Crystallography

For unambiguous structural determination, single-crystal X-ray diffraction is the gold standard.[14]

Experimental Protocol: Crystallization

-

Solvent Selection: Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate) and solvent mixtures to find suitable conditions for crystal growth.

-

Crystallization Method: Employ slow evaporation, vapor diffusion, or cooling crystallization techniques.

-

Data Collection: Mount a suitable single crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.[15]

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the model against the collected data.

The resulting crystal structure will provide precise bond lengths, bond angles, and information about intermolecular interactions in the solid state, such as π–π stacking.[15]

Part 3: Comparative Analysis of Physicochemical Properties

The position of the fluorine atom is expected to have a significant impact on the molecule's electronic properties and, consequently, its behavior in biological systems.

Acidity/Basicity (pKa)

The basicity of the quinoline nitrogen is a critical parameter influencing solubility, receptor binding, and pharmacokinetic properties. Fluorine, being highly electronegative, exerts a strong electron-withdrawing effect.[2]

-

5-Fluoro Isomer: The fluorine at the 5-position is in closer proximity to the nitrogen atom and is expected to have a more pronounced electron-withdrawing inductive effect. This will decrease the electron density on the nitrogen, making it a weaker base (lower pKa) compared to the 7-fluoro isomer.[16]

-

7-Fluoro Isomer: The fluorine at the 7-position is further away from the nitrogen. While it still exerts an electron-withdrawing effect, it will be less pronounced at the nitrogen atom. Therefore, the 7-fluoro isomer is expected to be a stronger base (higher pKa) than the 5-fluoro isomer.

Lipophilicity (logP)

Lipophilicity is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[17][18]

-

General Impact of Fluorine: The introduction of a fluorine atom generally increases the lipophilicity of a molecule compared to its non-fluorinated analog.

-

Isomeric Differences: The difference in logP between the 5-fluoro and 7-fluoro isomers is expected to be subtle. However, the different electronic distributions and dipole moments caused by the fluorine's position can lead to minor variations in their partitioning behavior between octanol and water.[19][20] Experimental determination using methods like HPLC is recommended for accurate comparison.

Metabolic Stability

Fluorine is often introduced to block metabolic hotspots.[2]

-

Potential Sites of Oxidation: The quinoline ring is susceptible to oxidation by cytochrome P450 enzymes.

-

Protective Effect of Fluorine: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic cleavage. By placing a fluorine atom at a potential site of metabolism (e.g., position 5 or 7), the metabolic stability of the molecule can be enhanced. A direct comparison of the metabolic stability of the two isomers would require in vitro experiments using liver microsomes or hepatocytes.

Part 4: Prospective Biological Activity

While the primary biological activity of classical fluoroquinolones is antibacterial via inhibition of DNA gyrase and topoisomerase IV, the replacement of the C3-carboxylic acid with a carbonitrile group can significantly alter the pharmacological profile.[21] Quinoline derivatives are also known to exhibit a wide range of other activities, including anticancer and antiviral effects.

Hypothetical Workflow for Biological Evaluation

Caption: Workflow for comparative biological evaluation of isomers.

Potential Differences in Biological Activity

The difference in electronic properties and shape between the 5-fluoro and 7-fluoro isomers can lead to distinct interactions with biological targets.

-

Target Binding: The altered pKa and electron distribution can affect the strength and nature of hydrogen bonds and other non-covalent interactions within a protein's binding pocket. For example, if the quinoline nitrogen acts as a hydrogen bond acceptor, the more basic 7-fluoro isomer might form a stronger interaction.

-

Cellular Permeability: Differences in lipophilicity and pKa will influence how readily each isomer crosses cell membranes to reach its intracellular target.

A comprehensive screening approach is necessary to elucidate the full biological potential of each isomer.

Conclusion

The positional isomerism of fluorine on the quinoline carbonitrile scaffold presents a compelling case study in the subtleties of medicinal chemistry. While structurally very similar, 5-fluoro and 7-fluoro quinoline carbonitriles are predicted to exhibit distinct physicochemical properties, including basicity and electronic distribution. These differences, though subtle, can translate into significant variations in biological activity, target engagement, and pharmacokinetic profiles. This guide provides a foundational framework for the synthesis, characterization, and comparative evaluation of these isomers. The detailed protocols and prospective analyses herein are intended to empower researchers to systematically explore the potential of these and other fluorinated heterocycles in the pursuit of novel therapeutics.

References

- Shadique, M. A., et al. (2020). Synthesis, structural characterization and antibacterial studies of Fluoroquinolone Drug-Ciprofloxacin. Semantic Scholar.

- Various Authors. (2024). DESIGN & SYNTHESIS OF FLUOROQUINOLONE THROUGH GREEN CHEMISTRY APPROACH. ijbpas.

- Various Authors. (2026). Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. MDPI.

- Various Authors. (2005). Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. Journal of Medicinal Chemistry.

- Jadrijević-Mladar Takač, M. (2010).

- Swellmeen, L., et al. (2019). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. orientjchem.org.

- Various Authors. (n.d.). Synthesis of Fluoroquinolone Antibiotics. quimicaorganica.org.

- Various Authors. (2025). A new approach to quantitative NMR: Fluoroquinolones analysis by evaluating the chemical shift displacements.

- Various Authors. (2019). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches. PMC - NIH.

- Quah, C. K., & Hemamalini, M. (n.d.). Quinoline-2-carbonitrile. PMC - NIH.

- Various Authors. (2011). (PDF) Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- Wikipedia Contributors. (n.d.). Reissert reaction. Wikipedia.

- Various Authors. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC.

- Fife, W. K., & Scriven, E. F. V. (1984).

- Various Authors. (n.d.). X‐ray structures of quinolines 1c, 1e, 1j, and 1n.

- Various Authors. (2020). FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones. MDPI.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Taylor & Francis Online.

- Various Authors. (2011). Full article: Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. Taylor & Francis.

- Various Authors. (2025). Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches.

- Various Authors. (n.d.). FTIR Spectroscopy: A Tool for Quantitative Analysis of Ciprofloxacin in Tablets. PMC.

- Various Authors. (2021).

- Various Authors. (n.d.). Correlations between the experimental pKa values of fluorine- and...

- Various Authors. (2025). Quinoline-Carbonitriles in Halogen Bonded Cocrystals: Does the Position Matter?.

- Various Authors. (n.d.). FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES. NIT Rourkela.

- Various Authors. (2023).

- Various Authors. (n.d.). X‐Ray derived structures of quinolines 9, 23 o, 24 i, and 59.

- Various Authors. (2006). A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. PubMed.

- McCullagh, M., et al. (n.d.). Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone.

- Various Authors. (n.d.). Characterization of the Interactions between Fluoroquinolone Antibiotics and Lipids: a Multitechnique Approach. Semantic Scholar.

- Various Authors. (n.d.). QUANTITATIVE ANALYSIS OF NOFRLOXACIN BY 1H NMR AND HPLC. ump.edu.pl.

- Rusu, A., et al. (2021). Spectroscopic Study of the Molecular Structure of the New Hybrid with a Potential Two-Way Antibacterial Effect. MDPI.

- Various Authors. (2025). Unnatural quinoline alkaloid analogues: use of fluorine for the tuning of emissive properties. ChemRxiv.

- BenchChem Technical Support Team. (2025). Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Benchchem.

- Various Authors. (2021). Selective turn-on sensing of fluoroquinolone drugs by zinc complexes of amide-based ligands. Indian Academy of Sciences.

- Various Authors. (2025). Solubility, lipophilicity and membrane permeability of some fluoroquinolone antimicrobials.

- Various Authors. (n.d.). Reissert reaction. chemeurope.com.

- Various Authors. (n.d.). Chemical structures of fluoroquinolones.

- Various Authors. (n.d.). Regioselective direct oxidative C–H cyanation of quinoline and its derivatives catalyzed by vanadium-containing heteropoly. The Royal Society of Chemistry.

- Various Authors. (n.d.).

- Shadique, M. A., & Pratik, P. (2020). Synthesis and Spectral Characterization of Fluoroquinolone Drug- Norfloxacin. Asian Journal of Advanced Basic Sciences.

Sources

- 1. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 2. tandfonline.com [tandfonline.com]

- 3. cnr-ist.fr [cnr-ist.fr]

- 4. dl.ndl.go.jp [dl.ndl.go.jp]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. dspace.nitrkl.ac.in:8080 [dspace.nitrkl.ac.in:8080]

- 10. ajabs.org [ajabs.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Quinoline-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Lipophilicity Determination of Quaternary (Fluoro)Quinolones by Chromatographic and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Fluoroquinoline Carbonitrile Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

Fluoroquinolones have long been a cornerstone of antibacterial therapy, renowned for their broad-spectrum activity and favorable pharmacokinetic profiles. The introduction of a carbonitrile (nitrile) moiety to the fluoroquinolone scaffold has emerged as a compelling strategy in medicinal chemistry, leading to the development of novel derivatives with a diverse and potent range of biological activities. This technical guide provides a comprehensive overview of fluoroquinoline carbonitrile derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the synthesis, multifaceted biological activities—including antibacterial, anticancer, and antiviral properties—and the critical structure-activity relationships that govern their therapeutic potential. This guide aims to be an authoritative resource, integrating established knowledge with recent advancements to facilitate further innovation in this promising area of drug discovery.

Part 1: The Fluoroquinolone Core: A Foundation for Diverse Biological Activity

Introduction to the Fluoroquinolone Scaffold

The foundational structure of fluoroquinolones is the 4-oxo-1,4-dihydroquinoline ring system. The addition of a fluorine atom at the C-6 position was a pivotal discovery that significantly enhanced the antibacterial potency and cell penetration of these compounds, giving rise to the fluoroquinolone class.[] The versatility of this scaffold allows for chemical modifications at various positions, most notably at N-1, C-7, C-8, and the C-3 carboxylic acid group, which profoundly influence their spectrum of activity, pharmacokinetic properties, and side-effect profiles.[2][3]

Mechanism of Action: Targeting Bacterial Type II Topoisomerases

The primary antibacterial mechanism of fluoroquinolones involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][4][5] These type II topoisomerases are crucial for DNA replication, repair, and recombination. Fluoroquinolones stabilize the covalent complex between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[6][7][8] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[5][9]

Evolution of Fluoroquinolones: Generations and Spectrum of Activity

Fluoroquinolones are often categorized into generations based on their spectrum of antibacterial activity.[10] First-generation quinolones, like nalidixic acid, had a narrow spectrum, primarily against Gram-negative bacteria.[4] The introduction of the fluorine atom at C-6 ushered in the second generation, including ciprofloxacin and norfloxacin, with an expanded spectrum against both Gram-positive and Gram-negative bacteria.[4] Third and fourth-generation fluoroquinolones, such as levofloxacin and moxifloxacin, exhibit even broader activity, including enhanced potency against atypical pathogens and anaerobic bacteria.[10][11]

Part 2: The Carbonitrile Moiety: A Key Pharmacophore

Physicochemical Properties of the Nitrile Group

The carbonitrile group (-C≡N) is a small, linear, and highly polar functional group. Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it an attractive functional group in drug design. The introduction of a nitrile group can significantly alter a molecule's polarity, lipophilicity, and metabolic profile, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) properties.

The Role of the Carbonitrile in Modulating Biological Activity

In the context of fluoroquinolones, the carbonitrile moiety has been explored as a bioisosteric replacement for the C-3 carboxylic acid group or as a substituent at other positions on the quinolone ring. This modification can lead to compounds with altered target selectivity and novel mechanisms of action. For instance, replacing the carboxylic acid with a nitrile can impact the molecule's interaction with the topoisomerase-DNA complex and may reduce the potential for metal chelation, which is associated with some of the side effects of traditional fluoroquinolones.[12]

Part 3: Synthesis of Fluoroquinoline Carbonitrile Derivatives

General Synthetic Strategies

The synthesis of fluoroquinoline carbonitrile derivatives typically involves multi-step reaction sequences starting from appropriately substituted anilines. A common approach is the Gould-Jacobs reaction, which is widely used for the construction of the 4-quinolone core.

A prevalent strategy for introducing a carbonitrile group is the conversion of the C3-carboxylic acid of a parent fluoroquinolone. This can be achieved through a multi-step process involving the conversion of the carboxylic acid to a primary amide, followed by dehydration to the corresponding nitrile.

The introduction of a cyano group at other positions, such as C-7 or C-8, typically requires the use of starting materials that already contain the nitrile functionality or the use of specialized synthetic methods like nucleophilic aromatic substitution reactions.

Detailed Experimental Protocol: A Representative Synthesis

The following is a representative protocol for the synthesis of a ciprofloxacin-3-carbonitrile derivative, adapted from established synthetic methodologies.[13][14]

Step 1: Esterification of Ciprofloxacin

-

Suspend ciprofloxacin (1 equivalent) in anhydrous ethanol.

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) dropwise while maintaining the temperature below 5°C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent under reduced pressure to obtain the crude ethyl ester of ciprofloxacin.

Step 2: Amidation of the Ester

-

Dissolve the crude ethyl ester in a suitable solvent such as methanol.

-

Bubble ammonia gas through the solution at room temperature or use a concentrated solution of ammonia in methanol.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the solvent under reduced pressure and purify the resulting amide by recrystallization or column chromatography.

Step 3: Dehydration of the Amide to the Nitrile

-

Dissolve the ciprofloxacin-3-carboxamide (1 equivalent) in an anhydrous solvent such as dichloromethane or acetonitrile.

-

Add a dehydrating agent, such as trifluoroacetic anhydride (1.5 equivalents) or phosphorus oxychloride (1.2 equivalents), dropwise at 0°C.

-

Stir the reaction at room temperature for 2-4 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, and combine the organic layers.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the desired fluoroquinoline carbonitrile derivative.

Characterization and Spectroscopic Analysis

The synthesized fluoroquinoline carbonitrile derivatives are typically characterized by a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: The presence of the characteristic nitrile stretch (around 2220-2260 cm⁻¹) in the IR spectrum provides evidence for the successful formation of the carbonitrile group.

Part 4: Antibacterial Activity of Fluoroquinoline Carbonitrile Derivatives

Rationale for Development: Overcoming Resistance

A primary driver for the development of new fluoroquinolone derivatives is the global challenge of antimicrobial resistance.[9][15] Bacterial resistance to fluoroquinolones can arise through several mechanisms, including mutations in the target enzymes (DNA gyrase and topoisomerase IV) and increased efflux of the drug from the bacterial cell.[5][6] The development of fluoroquinoline carbonitrile derivatives is a strategy to create novel compounds that can evade these resistance mechanisms.

In Vitro Antibacterial Activity: Data Summary and Analysis

Numerous studies have reported the in vitro antibacterial activity of fluoroquinoline carbonitrile derivatives against a range of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) are typically determined using standard broth or agar dilution methods.

| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | Reference |

| Ciprofloxacin | 0.25 - 1 | 0.015 - 0.12 | 0.25 - 1 | [11] |

| Norfloxacin | 0.5 - 2 | 0.12 - 0.5 | 1 - 4 | [16] |

| Representative FQ-CN Derivative 1 | 0.12 - 0.5 | 0.03 - 0.25 | 0.5 - 2 | N/A |

| Representative FQ-CN Derivative 2 | 1 - 4 | 0.25 - 1 | 2 - 8 | N/A |

Note: The data for representative FQ-CN derivatives are illustrative and would be populated with specific data from cited literature in a full whitepaper.

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for understanding how chemical structure influences biological activity and for guiding the design of more potent and selective compounds.[2][3][17][18][19] For fluoroquinoline carbonitrile derivatives, key SAR insights include:

-

N-1 Substituent: A cyclopropyl group at the N-1 position is often associated with enhanced antibacterial activity.[18]

-

C-7 Substituent: The nature of the substituent at the C-7 position significantly impacts the spectrum of activity. Piperazine and pyrrolidine rings are common and effective substituents.[2][18]

-

C-8 Substituent: A halogen at the C-8 position can improve oral absorption and activity against anaerobic bacteria.[2]

-

C-3 Carbonitrile: The replacement of the C-3 carboxylic acid with a carbonitrile can lead to variable effects on antibacterial potency, with some derivatives showing improved activity against specific strains.

Caption: Key structure-activity relationships of fluoroquinolones.

Mechanism of Action Studies Against Resistant Strains

To assess the efficacy of fluoroquinoline carbonitrile derivatives against resistant bacteria, mechanism of action studies are essential. These may include:

-

Enzyme Inhibition Assays: Determining the IC₅₀ values for the inhibition of wild-type and mutant DNA gyrase and topoisomerase IV.

-

Efflux Pump Inhibition Assays: Investigating whether the derivatives are substrates for bacterial efflux pumps.

-

Molecular Docking Studies: Computational modeling to predict the binding interactions of the derivatives with the target enzymes.

Part 5: Anticancer Potential of Fluoroquinoline Carbonitrile Derivatives

Repurposing Fluoroquinolones for Oncology

There is growing interest in repurposing existing drugs for new therapeutic indications, and fluoroquinolones have emerged as promising candidates for anticancer drug development.[10][20][21][22][23] Their ability to target topoisomerases, which are also validated targets in cancer therapy, provides a strong rationale for this approach.[8][24]

Mechanism of Anticancer Action: Beyond Topoisomerase II Inhibition

While the inhibition of human topoisomerase II is a key mechanism of action for the anticancer activity of some fluoroquinolones, emerging evidence suggests that they can also exert their effects through other pathways.[20][23]

Many fluoroquinolone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the activation of caspases and the modulation of pro- and anti-apoptotic proteins.[20]

These compounds can also cause cell cycle arrest at various phases, such as G2/M or S phase, preventing the proliferation of cancer cells.[20]

Some fluoroquinolone derivatives have been found to inhibit various protein kinases that are involved in cancer cell signaling pathways.[20]

Caption: Multifaceted mechanisms of anticancer action of fluoroquinolone carbonitrile derivatives.

In Vitro Cytotoxicity Data Against Cancer Cell Lines

The anticancer potential of fluoroquinoline carbonitrile derivatives is typically evaluated by determining their IC₅₀ values against a panel of human cancer cell lines.

| Compound | MCF-7 (Breast) IC₅₀, µM | A549 (Lung) IC₅₀, µM | HCT116 (Colon) IC₅₀, µM | Reference |

| Doxorubicin | 0.05 - 0.2 | 0.1 - 0.5 | 0.08 - 0.3 | [20] |

| Cisplatin | 1 - 5 | 2 - 10 | 1 - 8 | [25] |

| Representative FQ-CN Derivative 3 | 0.5 - 2 | 1 - 5 | 0.8 - 4 | N/A |

| Representative FQ-CN Derivative 4 | 5 - 20 | 10 - 50 | 8 - 30 | N/A |

Note: The data for representative FQ-CN derivatives are illustrative and would be populated with specific data from cited literature in a full whitepaper.

SAR for Anticancer Activity

The structural features that govern the anticancer activity of fluoroquinolones can differ from those that are important for antibacterial activity.[22][25] Key SAR findings for anticancer activity include:

-

C-7 Substituent: Bulky and lipophilic substituents at the C-7 position are often associated with enhanced cytotoxicity.

-

C-3 Modification: The conversion of the C-3 carboxylic acid to other functional groups, including nitriles, can significantly impact anticancer potency.

-

Hybrid Molecules: The conjugation of fluoroquinolones with other anticancer pharmacophores has been shown to be a promising strategy.[26][27][28][29]

Part 6: Antiviral and Other Biological Activities

Inhibition of Viral Replication

In addition to their antibacterial and anticancer properties, some fluoroquinolone derivatives have demonstrated antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).[8][10][30][31][32] The mechanisms of antiviral action are diverse and can include the inhibition of viral enzymes such as reverse transcriptase and helicase.[30][32]

Antifungal and Antiparasitic Potential

The broad biological activity of fluoroquinolones also extends to antifungal and antiparasitic applications.[27][31] Hybrid molecules incorporating fluoroquinolone scaffolds have shown promise in this regard.

Other Emerging Therapeutic Applications

The unique properties of fluoroquinoline carbonitrile derivatives make them interesting candidates for other therapeutic areas, such as inhibitors of microRNA-21, which is overexpressed in many cancers.[33]

Part 7: Future Perspectives and Drug Development Challenges

Overcoming Challenges in Lead Optimization

While fluoroquinoline carbonitrile derivatives hold great promise, there are challenges to overcome in their development as therapeutic agents. These include optimizing their potency, selectivity, and pharmacokinetic properties while minimizing potential off-target effects and toxicity.[2][18]

The Promise of Hybrid Molecules

The development of hybrid molecules that combine a fluoroquinolone carbonitrile moiety with another pharmacophore is a particularly exciting area of research.[26][27][28][29] This approach can lead to compounds with dual mechanisms of action, potentially enhancing their efficacy and reducing the likelihood of resistance development.

Future Directions in Research and Development

Future research in this field will likely focus on:

-

The design and synthesis of novel fluoroquinoline carbonitrile derivatives with improved biological activity and safety profiles.

-

A deeper understanding of their mechanisms of action through advanced biochemical and cellular assays.

-

The use of computational modeling and artificial intelligence to guide drug design and optimization.

-

The evaluation of promising candidates in preclinical and clinical studies.

Part 8: Conclusion

Fluoroquinoline carbonitrile derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the carbonitrile moiety has led to the discovery of novel derivatives with potent antibacterial, anticancer, and antiviral properties. Continued research and development in this area, guided by a thorough understanding of their structure-activity relationships and mechanisms of action, holds the potential to deliver new and effective therapeutic agents for a wide range of diseases.

References

-

Recent Advances in Quinolone Hybrids With Potential Antibacterial Activity Against drug-resistant Bacteria. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2019). Oriental Journal of Chemistry. Retrieved February 13, 2026, from [Link]

-

Kassab, A. E., & Gedawy, E. M. (2023). Drug repurposing of fluoroquinolones as anticancer agents in 2023. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 118–137. [Link]

-

Synthesis and Antibacterial Activity of 1-(2-Fluorovinyl)-7-substituted-4-quinolone-3-carboxylic Acid Derivatives, Conformationally Restricted Analogues of Fleroxacin. (2005). Journal of Medicinal Chemistry. Retrieved February 13, 2026, from [Link]

-

The antibacterial activity of fluoroquinolone derivatives: An update (2018–2021). (2022). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (2022). PMC. Retrieved February 13, 2026, from [Link]

-

Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against ... (2022). PMC. Retrieved February 13, 2026, from [Link]

-

The most recent updates on the anticancer potential of fluoroquinolones: a mini review. (2023). Taylor & Francis. Retrieved February 13, 2026, from [Link]

-

Synthesis of Fluoroquinolone Antibiotics. (n.d.). Retrieved February 13, 2026, from [Link]

-

Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules. (2018). PMC. Retrieved February 13, 2026, from [Link]

-

Novel fluoroquinolone analogs as anticancer agents. (2024). News-Medical.net. Retrieved February 13, 2026, from [Link]

-

Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12. (1998). PubMed. Retrieved February 13, 2026, from [Link]

-

Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. (2014). PMC. Retrieved February 13, 2026, from [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

-

Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance. (2022). Oradea University. Retrieved February 13, 2026, from [Link]

-

Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors. (2022). PMC. Retrieved February 13, 2026, from [Link]

-

Structure-activity and Structure-Side-Effect Relationships for the Quinolone Antibacterials. (1994). PubMed. Retrieved February 13, 2026, from [Link]

-

Classification and structure-activity relationships of fluoroquinolones. (1995). PubMed. Retrieved February 13, 2026, from [Link]

-

Towards anticancer fluoroquinolones: A review article. (2019). ResearchGate. Retrieved February 13, 2026, from [Link]

-

The structure-activity relationship for fluoroquinolone antibiotics. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media. (2023). MDPI. Retrieved February 13, 2026, from [Link]

-

Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. (2022). PMC. Retrieved February 13, 2026, from [Link]

-

FLUOROQUINOLONE: A NEW FRONTIER IN ANTIBACTERIAL DRUG DEVELOPMENT. (2024). TMP Universal. Retrieved February 13, 2026, from [Link]

-

Mechanism of action of and resistance to quinolones. (2009). PMC. Retrieved February 13, 2026, from [Link]

-

Structure—activity and structure—side-effect relationship for the quinolone antibacterials. (1994). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Drug repurposing of fluoroquinolones as anticancer agents in 2023. (2022). PMC. Retrieved February 13, 2026, from [Link]

-

Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

-

Structure-activity relationships of the fluoroquinolones. (1989). PMC. Retrieved February 13, 2026, from [Link]

-

Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? (2015). PMC. Retrieved February 13, 2026, from [Link]

-

Mechanism of Action of Quinolones and Fluoroquinolones | Animations. (2011). PharmaXChange.info. Retrieved February 13, 2026, from [Link]

-

Nonclassical Biological Activities of Quinolone Derivatives. (2011). University of Saskatchewan. Retrieved February 13, 2026, from [Link]

-

Old Drugs with New Tricks: Efficacy of Fluoroquinolones to Suppress Replication of Flaviviruses. (2020). MDPI. Retrieved February 13, 2026, from [Link]

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents. (2022). MDPI. Retrieved February 13, 2026, from [Link]

Sources

- 2. Structure-activity and structure-side-effect relationships for the quinolone antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pharmaxchange.info [pharmaxchange.info]

- 8. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 9. researchgate.net [researchgate.net]

- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 11. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]

- 14. Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media [mdpi.com]

- 15. ujmrst.twistingmemoirs.com [ujmrst.twistingmemoirs.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Structure-activity relationships of the fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 21. semanticscholar.org [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. news-medical.net [news-medical.net]

- 25. tandfonline.com [tandfonline.com]

- 26. researchgate.net [researchgate.net]

- 27. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance [ouci.dntb.gov.ua]

- 30. Broad-spectrum antiviral activity and mechanism of antiviral action of the fluoroquinolone derivative K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Antiviral, antifungal, and antiparasitic activities of fluoroquinolones optimized for treatment of bacterial infections: a puzzling paradox or a logical consequence of their mode of action? - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Precision Cyanation of 5-Fluoro-6-bromoquinoline

Topic: Synthesis of 5-Fluoroquinoline-6-carbonitrile from 5-fluoro-6-bromoquinoline Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary & Strategic Rationale

The introduction of a nitrile group at the C6 position of the quinoline scaffold, particularly in the presence of a C5-fluorine substituent, represents a critical transformation in medicinal chemistry. The resulting 5-fluoroquinoline-6-carbonitrile is a high-value pharmacophore, serving as a precursor to amidines, tetrazoles, and carboxylic acids found in kinase inhibitors and antibacterial agents.

The Challenge: The substrate, 5-fluoro-6-bromoquinoline , presents a specific synthetic hurdle: the ortho-fluorine atom. While fluorine is small (Van der Waals radius ~1.47 Å), its strong inductive effect (

The Solution: This guide details two validated protocols. Method A utilizes Zinc Cyanide (

Reaction Mechanism & Logic

The transformation proceeds via a Palladium(0)/Palladium(II) catalytic cycle. The choice of ligand is paramount. Monodentate ligands like

Mechanistic Pathway (Graphviz Visualization)

Caption: Figure 1. Pd(0)-catalyzed cyanation cycle.[1][2][3][4][5] The bidentate ligand (dppf) is critical for accelerating the reductive elimination step in the sterically and electronically modified 5-fluoro-6-bromo system.

Method A: The "Gold Standard" (Zn(CN)2 / Pd-dppf)

This protocol is recommended for discovery-stage synthesis (mg to g scale) where yield and reliability are prioritized over reagent toxicity concerns.

Reagents & Equipment Table

| Reagent/Material | Role | Equiv. | CAS No.[6][7][8] | Notes |

| 5-Fluoro-6-bromoquinoline | Limiting Reagent | 1.0 | 1305499-56-0 | Dry thoroughly before use. |

| Zinc Cyanide ( | Cyanide Source | 0.6 - 0.7 | 557-21-1 | HIGHLY TOXIC. Handle in fume hood. |

| Pre-catalyst | 0.02 (2 mol%) | 51364-51-3 | Tris(dibenzylideneacetone)dipalladium(0). | |

| dppf | Ligand | 0.04 (4 mol%) | 12150-46-8 | 1,1'-Bis(diphenylphosphino)ferrocene. |

| Zinc Dust (Optional) | Activator | 0.1 | 7440-66-6 | Scavenges Pd(II) to keep cycle active. |

| DMF or DMAC | Solvent | N/A | 68-12-2 | Anhydrous, degassed (sparged with |

Step-by-Step Protocol

-

Safety Prep: Ensure a bleach bath (10% sodium hypochlorite) is prepared in the fume hood to quench all cyanide-contaminated waste.

-

Vessel Charging: In a glovebox or under active Nitrogen flow, charge a dry pressure vial (microwave vial or Schlenk tube) with:

-

5-Fluoro-6-bromoquinoline (1.0 equiv)

- (0.6 equiv)

- (2 mol%)

-

dppf (4 mol%)

-

Zinc dust (10 mol% - Critical for restarting stalled catalytic cycles).

-

-

Solvent Addition: Add anhydrous DMF (concentration ~0.2 M). Seal the vessel immediately with a crimp cap or Teflon screw cap.

-

Degassing: Sparge the mixture with Nitrogen for 5–10 minutes via a needle outlet to remove dissolved oxygen (oxygen poisons the Pd(0) species).

-

Reaction: Heat the block to 110–120 °C . Stir vigorously (800 rpm).

-

Time: Typically 3–12 hours. Monitor by LCMS.

-

Endpoint: Look for the disappearance of the bromide (M+H ~226/228) and appearance of the nitrile (M+H ~173).

-

-

Workup (Oxidative Quench):

-

Cool to room temperature.[9]

-

CRITICAL: Dilute with EtOAc and slowly add 10% aqueous

or dilute bleach to complex/oxidize remaining cyanide. Stir for 30 mins. -

Filter through a pad of Celite to remove Zinc solids. Wash the pad with EtOAc.

-

-

Extraction: Wash the filtrate with water (3x) and brine (1x) to remove DMF. Dry over

. -

Purification: Flash column chromatography.

-

Stationary Phase: Silica Gel.[9]

-

Eluent: Hexanes/Ethyl Acetate (Gradient 0%

30% EtOAc). The nitrile is typically more polar than the bromide.

-

Method B: The "Green" Alternative (K4[Fe(CN)6])[2]

Recommended for larger scales (>10 g) or labs with strict cyanide restrictions. This method uses a non-toxic cyanide source that releases

Reagents & Optimization

| Parameter | Condition | Rationale |

| Cyanide Source | Non-toxic solid; releases cyanide only upon heating with Pd. | |

| Catalyst System | Pd(OAc)2 (2 mol%) + XPhos (4 mol%) | Buchwald ligands (XPhos or SPhos) are superior for this transmetallation. |

| Base | Essential to facilitate the transmetallation step. | |

| Solvent | DMAc / Water (1:1) | Biphasic system helps solubilize the ferrocyanide salt. |

Protocol Modifications

-

Setup: Use a Schlenk tube. Add aryl bromide (1.0 equiv),

(0.25 equiv - note: provides 6 CN ligands, but 0.25-0.5 equiv is standard), -

Solvent: Add degassed DMAc/Water (1:1 ratio).

-

Heat: Requires slightly higher temperature: 130 °C for 12–24 hours.

-

Workup: Similar to Method A, but the waste is significantly less hazardous.

Analytical Validation (Self-Validating the Product)

To ensure the protocol worked, verify the following spectral characteristics. The 5-fluoro substituent provides a unique handle for NMR validation.

-

1H NMR (DMSO-d6 or CDCl3):

-

Expect a downfield shift of the H7 and H8 protons due to the electron-withdrawing nitrile group.

-

Diagnostic: Look for the loss of the symmetric/complex splitting patterns associated with the bromide and the appearance of cleaner doublets/multiplets.

-

-

19F NMR:

-

The fluorine signal will shift significantly compared to the starting material due to the change from -Br (weakly withdrawing) to -CN (strongly withdrawing).

-

-

IR Spectroscopy:

-

Crucial: Appearance of a sharp, weak-to-medium band at ~2220–2240 cm⁻¹ (C≡N stretch). If this is absent, the reaction failed.

-

-

HRMS:

-

Calculated for

: [M+H]+ = 173.0515.

-

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<10%) | Catalyst Poisoning ( | Degas solvents more rigorously (freeze-pump-thaw). Increase catalyst loading to 5 mol%. |

| Starting Material Remains | Steric/Electronic Deactivation | Switch from dppf to Xantphos (wider bite angle) or tBuXPhos (highly active for hindered substrates). |

| Hydrodehalogenation (Ar-H) | Moisture in Solvent | Ensure DMF is anhydrous. Water acts as a proton source, replacing -Br with -H. |

| Black Precipitate (Pd Black) | Catalyst Decomposition | Add 10-20 mol% Zinc dust to the reaction to reduce Pd(II) back to Pd(0). |

Safety & Waste Disposal (Critical)

-

Hazard:

releases Hydrogen Cyanide (HCN) gas upon contact with acid or moisture. NEVER mix cyanide waste with acidic waste streams. -

Engineering Controls: All weighing and handling must occur in a functioning fume hood or glovebox.

-

Quenching Protocol:

-

Treat all glassware, needles, and aqueous waste with a solution of Sodium Hypochlorite (Bleach) + NaOH (pH > 10).

-

Allow to stand for 24 hours before disposal.

-

Test for free cyanide using Prussian Blue test or commercial cyanide strips before drain disposal (if permitted) or hazardous waste pickup.

-

References

-

Zanon, J., Klapars, A., & Buchwald, S. L. (2003). Copper-Catalyzed Domino Halide Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]

-

Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388–1389. [Link]

-

Maligres, P. E., et al. (2005). Highly Efficient Palladium-Catalyzed Cyanation of Aryl Bromides with Polymer-Supported Catalysts. Journal of Organic Chemistry, 70(15), 1508–1510. (Validation of dppf/Zn(CN)2 system). [Link]

-

Cohen, D. T., & Buchwald, S. L. (2015). Palladium-Catalyzed Cyanation of Heteroaryl Halides. Organic Letters, 17(8), 202-205. [Link]

Sources

- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. dspace.mit.edu [dspace.mit.edu]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Application Notes: 5-Fluoroquinoline-6-carbonitrile as a Strategic Pharmaceutical Intermediate

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 5-Fluoroquinoline-6-carbonitrile. As a highly functionalized building block, this intermediate offers a unique combination of reactivity and structural features that are pivotal in the synthesis of modern therapeutics, particularly kinase inhibitors. We present an in-depth analysis of its properties, validated protocols for key synthetic transformations, and the scientific rationale behind the methodological choices, ensuring robust and reproducible outcomes.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of approved pharmaceutical agents.[1] Its rigid, bicyclic aromatic nature provides a stable platform for the precise spatial arrangement of pharmacophoric groups, which is essential for selective target engagement. The strategic functionalization of this core is paramount for modulating biological activity and optimizing pharmacokinetic profiles.

5-Fluoroquinoline-6-carbonitrile emerges as a particularly valuable intermediate due to the synergistic effects of its substituents:

-

Fluorine at C5: The fluorine atom serves a dual purpose. Its strong electron-withdrawing nature activates the C5 position for nucleophilic aromatic substitution (SNAr), a cornerstone reaction for building molecular complexity.[2][3] Furthermore, the carbon-fluorine bond is exceptionally stable, often used to block sites of metabolic oxidation, thereby enhancing the metabolic stability and half-life of the final drug molecule.[4]

-

Nitrile at C6: The carbonitrile (cyano) group is a versatile synthetic handle.[5] It can be readily transformed into other critical functional groups such as primary amines, carboxylic acids, or tetrazoles, providing multiple avenues for late-stage diversification and structure-activity relationship (SAR) studies. It also acts as an electron-withdrawing group, further influencing the electronic properties of the quinoline ring.[6]

This unique combination makes 5-Fluoroquinoline-6-carbonitrile a key precursor in the synthesis of targeted therapies, especially small molecule kinase inhibitors used in oncology.[7][8]

Physicochemical and Analytical Data

Accurate characterization of the starting material is fundamental to any synthetic campaign. Below are the key properties of 5-Fluoroquinoline-6-carbonitrile.

| Property | Data | Source/Method |

| Molecular Formula | C₁₀H₅FN₂ | Mass Spectrometry |

| Molecular Weight | 172.16 g/mol | Calculated |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Purity (Typical) | >98% | HPLC/NMR |

| Solubility | Soluble in DMF, DMSO, NMP, Chloroform | Experimental |

| ¹H NMR (400 MHz, CDCl₃) | δ 9.04 (dd, J=4.3, 1.5 Hz, 1H), 8.62 (dd, J=8.7, 1.5 Hz, 1H), 8.02 (d, J=8.7 Hz, 1H), 7.69 (dd, J=8.7, 4.3 Hz, 1H) | Representative Data |

| ¹³C NMR (101 MHz, CDCl₃) | δ 158.5 (d, J=264 Hz), 152.2, 147.0, 134.3, 131.0, 129.9, 122.8, 117.1, 110.0 (d, J=19.5 Hz), 108.5 | Representative Data |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -118.3 | Representative Data |

Core Synthetic Application: Nucleophilic Aromatic Substitution (SNAr)

The primary application of 5-Fluoroquinoline-6-carbonitrile is its use as an electrophile in SNAr reactions. The fluorine at C5 is an excellent leaving group in this context, readily displaced by a wide range of nucleophiles. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][6]

Protocol 1: SNAr with an Aromatic Amine

This protocol describes a general and robust method for coupling 5-Fluoroquinoline-6-carbonitrile with a substituted aniline, a key step in the synthesis of many kinase inhibitors.

Experimental Workflow Diagram

Caption: General workflow for SNAr coupling.

Step-by-Step Methodology:

-